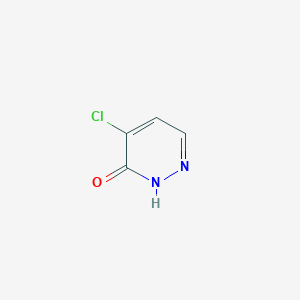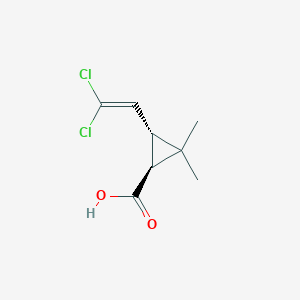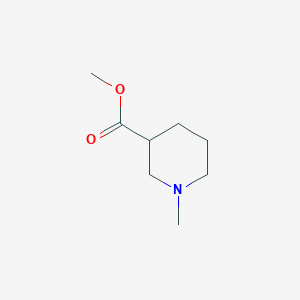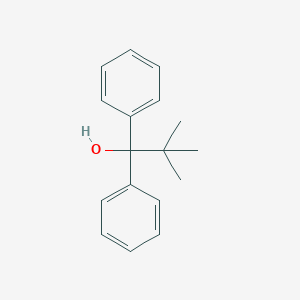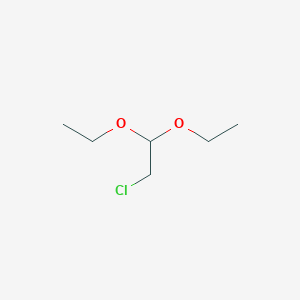
氯乙醛
描述
Chloroacetal Description and Case Studies
Chloroacetaldehyde is a metabolite of cyclophosphamide in rats, identified in their urine and is discussed for its toxicity, particularly in relation to the urinary bladder . It is also a rearranged metabolic product of vinyl chloride, a human carcinogen, and has been shown to react with DNA-like polymers, leading to a decrease in the ability to direct DNA synthesis and an increase in the incorporation of non-complementary nucleotides . Additionally, chloroacetaldehyde has been found to react with Z-DNA, specifically with adenine residues within the DNA structure .
Synthesis Analysis
Chloroacetals can be synthesized through a one-pot, solvent-free process using 2,2,6,6-tetramethylpiperidine-1-oxyl as a catalyst and trichloroisocyanuric acid both as an oxidant and a chlorination reagent, which is a simplified procedure compared to multistep reactions traditionally required . Another synthesis method involves the direct dithioacetalization of aldehydes with 2-chloro-1,3-dithiane using an iron catalyst, which is beneficial due to the mildness of the reaction conditions .
Molecular Structure Analysis
Chloroacetone, a related compound, exhibits rotational isomerism and exists in two molecular forms in the liquid and gaseous states and in one form in the solid state, as concluded from Raman and infrared absorption spectra . Trichloroacetaldehyde modified oligonucleotides have been studied, where the structure of the impurities formed during synthesis was elucidated using various analytical techniques .
Chemical Reactions Analysis
Chloroacetaldehyde has been shown to form etheno-adducts with adenine and cytosine bases, which affects DNA synthesis . Chloral hydrate, a related compound, is produced during the oxidation of trichloroethylene by methanotrophs and can be biologically transformed to trichloroethanol and trichloroacetic acid . Acetaldehyde reacts with monochloramine to form N-chloroacetamide and acetonitrile, which are cytotoxic and genotoxic . Acetal chlorination can be achieved with MnO2-trimethylchlorosilane, leading to α-chloroacetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetaldehyde and related compounds are influenced by their molecular structure and reactivity. For instance, the presence of rotational isomerism in chloroacetone suggests that similar phenomena could be present in chloroacetaldehyde, affecting its physical state and reactivity . The formation of etheno-adducts with DNA bases indicates a high reactivity of chloroacetaldehyde with nucleophilic sites, which is critical for understanding its mutagenic potential . The transformation of chloral hydrate to other compounds by methanotrophs and its decomposition at elevated pH and temperature demonstrate the chemical instability and reactivity of chloroacetaldehyde derivatives .
科学研究应用
1. 有机合成和工业应用中的用途
氯乙酸醋,特别是氯乙酸,是在各种工业应用中使用的重要化学品。自1841年以来已经合成,并且以在有机合成中作为中间体而闻名。氯乙酸因其在涉及氯原子的取代反应中的作用而在工业中具有重要意义。它因其在工业中的重要性而被广泛青睐,特别是在合成化学品如3,4-二羟基-α-氯乙酰苯酮等某些药物的关键中间体中(Rao et al., 2017)。
2. 醛缩物的氯化
氯乙酸衍生物,如α-氯乙醛,可以通过用特定氯化剂处理醛缩物来生产。这个过程涉及在烯醚中间体上的配体转移机制。这种方法的效率已经通过几乎定量产生α-氯乙醛来证明(Bellesia et al., 1992)。
3. 环境和健康影响
氯乙酸因其对环境和健康的影响而闻名。它是水氯化的副产品,也是各种工业溶剂的成分。它以其强腐蚀性和诱发对脑、心脏、肝脏、肾脏和肺等器官造成伤害的能力而闻名。尽管其有用性,但氯乙酸中毒的致病机制及其对人类健康的影响仍是正在进行研究的课题(Meng, 2009)。
4. 在分析化学中的应用
氯乙醛在分析化学中用于检测和测量某些物质。它在离子色谱法中用于测定药物中氯乙酸的作用展示了其在精确分析程序中的应用,为检测药物中微量致突变物质提供了可靠的方法(Rao et al., 2017)。
安全和危害
属性
IUPAC Name |
2-chloro-1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXJWSYBABKZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060735 | |
| Record name | Ethane, 2-chloro-1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Chloroacetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.0 [mmHg] | |
| Record name | 2-Chloroacetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Chloro-1,1-diethoxyethane | |
CAS RN |
621-62-5 | |
| Record name | 2-Chloro-1,1-diethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetaldehyde diethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 2-chloro-1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 2-chloro-1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1-diethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROACETALDEHYDE DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V59K8R7DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

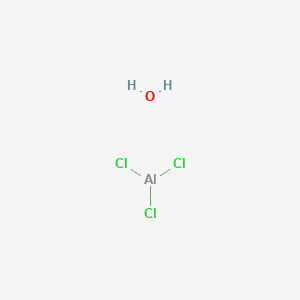
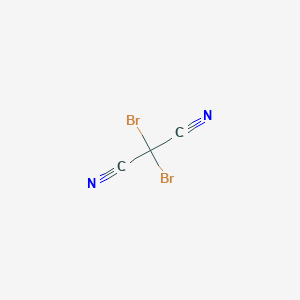
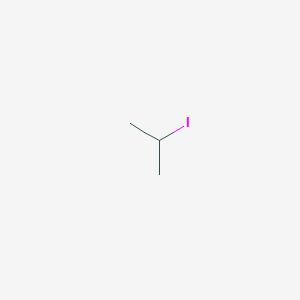
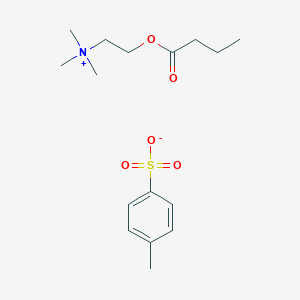


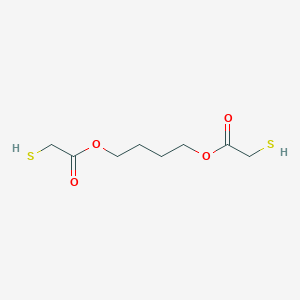
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)


